molecular formula C48H98NO7P B1263043 1-Octadecyl-2-docosanoyl-sn-glycero-3-phosphocholine

1-Octadecyl-2-docosanoyl-sn-glycero-3-phosphocholine

Cat. No. B1263043
M. Wt: 832.3 g/mol
InChI Key: UWZMUJQZEJOLID-QZNUWAOFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-octadecyl-2-docosanoyl-sn-glycero-3-phosphocholine is a phosphatidylcholine O-40:0 in which the acyl groups specified at positions 1 and 2 are octadecyl and docosanoyl respectively. It is a phosphatidylcholine O-40:0 and a 2-acyl-1-alkyl-sn-glycero-3-phosphocholine. It derives from a docosanoic acid.

Scientific Research Applications

Interaction with Potassium Channels

1-Octadecyl-2-docosanoyl-sn-glycero-3-phosphocholine, an ether-linked phospholipid, has been shown to interact with plasma membrane ion channels and modulate their function. This interaction has been specifically noted in the context of the SK3/KCa2.3 potassium channel, which is a new cellular target for the phospholipid edelfosine (Potier et al., 2011).

Effects on Exocrine Secretory Glands

The compound and its analogs have shown to stimulate the secretion of amylase from guinea pig isolated parotid gland and exocrine pancreatic lobules. These effects are indicative of the phospholipid's influence on calcium and lipid metabolism, comparable to those produced by acetylcholine (Söling et al., 1984).

Impact on Leukocytes

In studies on human neutrophils, this compound has demonstrated chemokinetic and chemotactic properties. It suggests a specific interaction with a common receptor on the neutrophil membrane, which may contribute significantly to leukocyte accumulation at inflammatory sites (Czarnetzki & Benveniste, 1981).

Role in Membrane Damage of Leukemic Cells

An important application is in the study of membrane damage in leukemic cells. This phospholipid has been observed to cause morphological alterations in leukemic cell membranes, potentially contributing to cell viability loss (Noseda et al., 1989).

Inhibition of Enzymes in Macrophages

This compound has been found to inhibit enzymes like arachidonoyl-CoA: 1-acyl-sn-glycero-3-phosphocholine acyltransferase in bone-marrow-derived murine macrophages. This enzyme is involved in the control of arachidonic acid availability, a precursor for icosanoids (Herrmann et al., 1986).

Influencing Calcium Fluxes in Endothelial Cells

This phospholipid can significantly affect calcium uptake in human endothelial cells, indicating its potential impact on cellular signaling and functions (Bussolino et al., 1985).

properties

Product Name

1-Octadecyl-2-docosanoyl-sn-glycero-3-phosphocholine

Molecular Formula

C48H98NO7P

Molecular Weight

832.3 g/mol

IUPAC Name

[(2R)-2-docosanoyloxy-3-octadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C48H98NO7P/c1-6-8-10-12-14-16-18-20-22-24-25-26-27-29-31-33-35-37-39-41-48(50)56-47(46-55-57(51,52)54-44-42-49(3,4)5)45-53-43-40-38-36-34-32-30-28-23-21-19-17-15-13-11-9-7-2/h47H,6-46H2,1-5H3/t47-/m1/s1

InChI Key

UWZMUJQZEJOLID-QZNUWAOFSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)O[C@H](COCCCCCCCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)OC(COCCCCCCCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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